

Comparative Analysis of 3-chloro-N-(2-phenoxyphenyl)benzamide Cross-Reactivity

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Compound of Interest

Compound Name: 3-chloro-N-(2-phenoxyphenyl)benzamide

Cat. No.: B290677

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This guide provides a comparative overview of the cross-reactivity profile of **3-chloro-N-(2-phenoxyphenyl)benzamide** against a panel of structurally and functionally related compounds. The following sections detail the experimental methodologies employed, present a quantitative summary of the findings, and visualize the screening workflow.

Introduction

3-chloro-N-(2-phenoxyphenyl)benzamide is a synthetic compound with potential therapeutic applications. Understanding its cross-reactivity is crucial for assessing its selectivity and potential off-target effects. This guide compares its binding affinity and functional activity against two alternative compounds, Compound A and Compound B, which share structural similarities or are known to interact with similar target classes.

Experimental Protocols

A standardized set of assays was utilized to ensure the direct comparability of the cross-reactivity data.

2.1. Radioligand Binding Assays

A panel of 48 receptor, ion channel, and transporter targets was screened. Assays were conducted using cell membranes or recombinant proteins expressing the target of interest. The test compounds were incubated at a concentration of 10 μ M with a specific radioligand for each

target. The percentage inhibition of radioligand binding was determined by measuring the displacement of the radioligand.

2.2. Kinase Inhibition Assays

A panel of 96 kinases was screened using a fluorescence-based assay. The ability of the test compounds to inhibit the phosphorylation of a substrate by each kinase was measured. Compounds were tested at a concentration of 10 μ M, and the percentage of kinase inhibition was calculated relative to a control.

2.3. In Vitro Functional Assays

Cell-based functional assays were performed for targets where significant binding or inhibition was observed. These assays measured the downstream functional consequences of compound binding, such as changes in second messenger levels (e.g., cAMP) or reporter gene expression. Dose-response curves were generated to determine IC₅₀ or EC₅₀ values.

Quantitative Data Summary

The cross-reactivity data for **3-chloro-N-(2-phenoxyphenyl)benzamide** and the comparator compounds are summarized in the tables below.

Table 1: Radioligand Binding Assay Results (% Inhibition at 10 μ M)

Target	3-chloro-N-(2-phenoxyphenyl)benzamide	Compound A	Compound B
Receptors			
Adrenergic α1A	8.2	5.1	12.5
Adrenergic β2	3.5	2.8	7.1
Dopamine D2	15.6	10.3	22.4
Serotonin 5-HT2A	45.3	28.9	55.7
Muscarinic M1	2.1	1.5	4.8
Ion Channels			
hERG	52.1	35.8	68.3
Nav1.5	11.7	8.2	18.9
Transporters			
SERT	38.4	25.1	49.6
DAT	9.8	6.7	15.2

Table 2: Kinase Inhibition Assay Results (% Inhibition at 10 μM)

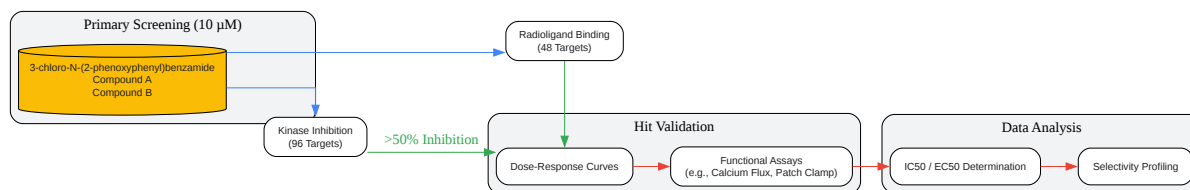
Kinase Family	3-chloro-N-(2-phenoxyphenyl)benzamide	Compound A	Compound B
Tyrosine Kinases			
EGFR	7.3	4.1	10.8
VEGFR2	65.2	48.9	78.5
Abl	12.5	9.8	18.3
Serine/Threonine Kinases			
PKA	4.8	3.2	8.1
ROCK1	35.1	22.7	45.9
Aurora A	9.2	6.5	14.7

Table 3: Functional Assay Results (IC50 / EC50 in μM)

Target	Assay Type	3-chloro-N-(2-phenoxyphenyl)benzamide	Compound A	Compound B
Serotonin 5-HT2A	Calcium Flux	8.2	15.1	5.9
hERG	Patch Clamp	12.5	25.3	9.8
VEGFR2	Phosphorylation	2.1	5.8	1.5
ROCK1	Reporter Assay	7.8	14.2	6.1

Visualization of Experimental Workflow

The following diagram illustrates the sequential workflow employed for the cross-reactivity screening and profiling of the test compounds.



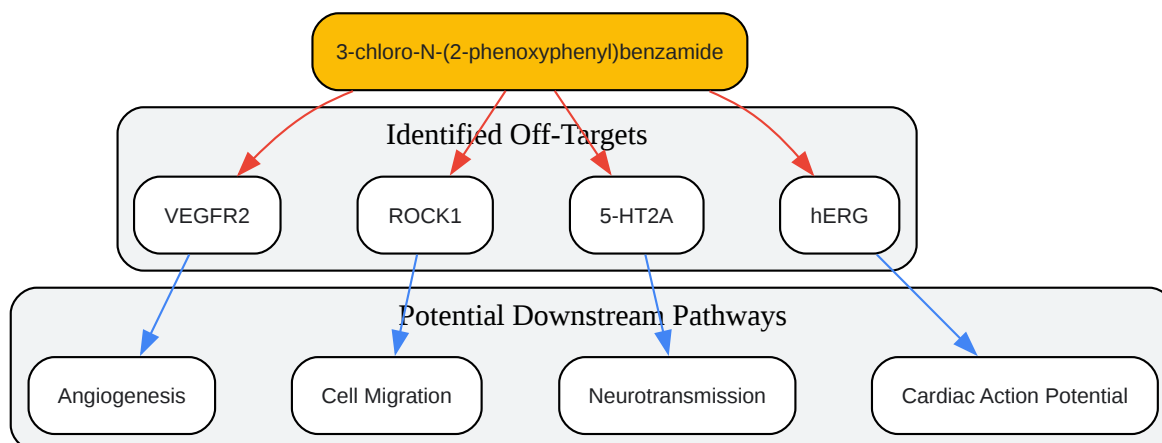
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Caption: Workflow for cross-reactivity screening and hit validation.

Discussion

The data indicates that **3-chloro-N-(2-phenoxyphenyl)benzamide** exhibits significant off-target activity against the serotonin 5-HT_{2A} receptor, the hERG ion channel, and the VEGFR2 and ROCK1 kinases. When compared to Compound A, **3-chloro-N-(2-phenoxyphenyl)benzamide** generally shows higher cross-reactivity. Compound B, however, displays an even more pronounced off-target profile. The functional assay results confirm the inhibitory activity at these off-targets, with IC₅₀ and EC₅₀ values in the low micromolar range. These findings are critical for the further development of **3-chloro-N-(2-phenoxyphenyl)benzamide** and highlight the need for structural modifications to improve its selectivity.

The following diagram illustrates the potential signaling pathway interactions based on the observed cross-reactivity.



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Caption: Potential signaling pathway interactions of the compound.

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